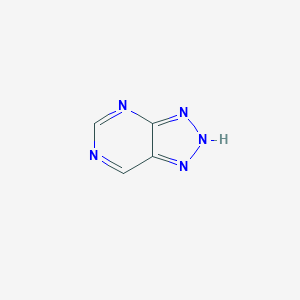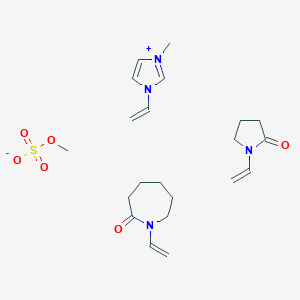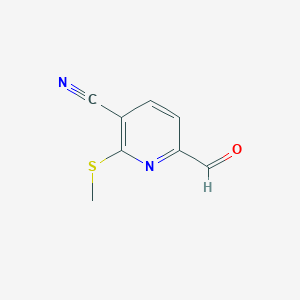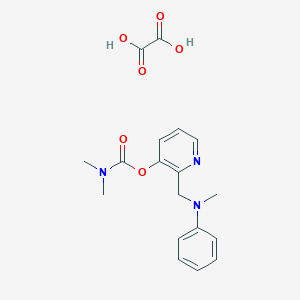
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), commonly known as carbofuran, is a highly toxic carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become one of the most widely used insecticides globally. Although carbofuran is effective in controlling pests, it is also known to have adverse effects on human health and the environment.
作用机制
Carbofuran works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to paralysis and death.
生化和生理效应
Carbofuran has been shown to have a wide range of biochemical and physiological effects on organisms. It has been shown to cause DNA damage, disrupt the endocrine system, and impair the immune system. It has also been shown to have neurotoxic effects, causing behavioral changes, convulsions, and even death.
实验室实验的优点和局限性
Carbofuran is commonly used in laboratory experiments to study the effects of pesticides on organisms. Its advantages include its high toxicity, which allows for the study of acute effects, and its wide range of effects, which allows for the study of multiple physiological systems. However, its limitations include its potential to cause harm to researchers and the environment, as well as its potential to interfere with other experiments.
未来方向
Future research on carbofuran should focus on developing safer alternatives to this highly toxic insecticide. This could include the development of new pesticides that are less toxic to humans and the environment, as well as the development of new methods for controlling pests that do not rely on chemical pesticides. Additionally, further research is needed to fully understand the long-term effects of carbofuran on human health and the environment, particularly in developing countries where it is still widely used.
合成方法
Carbofuran is synthesized by reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate with 2-chloromethyl-3-pyridinecarboxylic acid methyl ester in the presence of a base. The reaction yields carbofuran as a white crystalline solid with a melting point of 153-155°C.
科学研究应用
Carbofuran has been extensively studied for its toxicological and environmental effects. It has been shown to have acute and chronic toxicity to a wide range of organisms, including humans. As a result, carbofuran has been banned in many countries, including the European Union and the United States. However, it is still used in many parts of the world, particularly in developing countries.
属性
CAS 编号 |
169128-45-4 |
|---|---|
产品名称 |
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
分子式 |
C18H21N3O6 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h4-11H,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
OIBFRAIWKNAWOR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
规范 SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
其他 CAS 编号 |
169128-45-4 |
同义词 |
2-((Methylphenylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





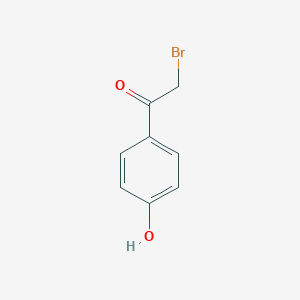
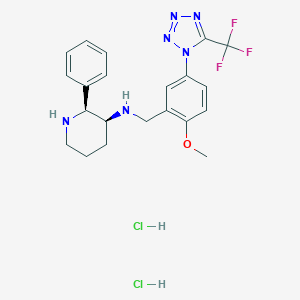

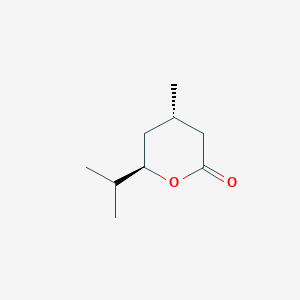

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
